oxan-4-yl N-(4,4-diethylcyclohexyl)carbamate
Description
Oxan-4-yl N-(4,4-diethylcyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry
Properties
IUPAC Name |
oxan-4-yl N-(4,4-diethylcyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO3/c1-3-16(4-2)9-5-13(6-10-16)17-15(18)20-14-7-11-19-12-8-14/h13-14H,3-12H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCMKUDHRTYIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(CC1)NC(=O)OC2CCOCC2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxan-4-yl N-(4,4-diethylcyclohexyl)carbamate typically involves the reaction of oxan-4-ylamine with 4,4-diethylcyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
Oxan-4-ylamine+4,4-diethylcyclohexyl isocyanate→Oxan-4-yl N-(4,4-diethylcyclohexyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxan-4-yl N-(4,4-diethylcyclohexyl)carbamate can undergo several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield oxan-4-ylamine and 4,4-diethylcyclohexylamine.
Oxidation: Oxidative reactions can modify the cyclohexyl ring or the oxan-4-yl moiety, leading to various oxidized products.
Substitution: The carbamate group can participate in substitution reactions, where the N-(4,4-diethylcyclohexyl) group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as reagents.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Oxan-4-ylamine and 4,4-diethylcyclohexylamine.
Oxidation: Oxidized derivatives of the cyclohexyl ring or oxan-4-yl moiety.
Substitution: Substituted carbamate derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which oxan-4-yl N-(4,4-diethylcyclohexyl)carbamate exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Oxazole derivatives: Known for their wide spectrum of biological activities, including antimicrobial and anticancer properties.
Isoxazole derivatives: Exhibit significant therapeutic potential and are used in various medicinal applications.
Oxadiazole derivatives: Display a broad range of biological activities and are used in agricultural and pharmaceutical research.
Uniqueness
Oxan-4-yl N-(4,4-diethylcyclohexyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the oxan-4-yl and N-(4,4-diethylcyclohexyl) moieties sets it apart from other carbamates and related compounds, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
